4-Amino-3-fluoro-2-methyl-2-butanol

Catalog No.
S15653580
CAS No.
M.F
C5H12FNO
M. Wt
121.15 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-Amino-3-fluoro-2-methyl-2-butanol

Product Name

4-Amino-3-fluoro-2-methyl-2-butanol

IUPAC Name

4-amino-3-fluoro-2-methylbutan-2-ol

Molecular Formula

C5H12FNO

Molecular Weight

121.15 g/mol

InChI

InChI=1S/C5H12FNO/c1-5(2,8)4(6)3-7/h4,8H,3,7H2,1-2H3

InChI Key

QNFKDKWENVIYDB-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C(CN)F)O

4-Amino-3-fluoro-2-methyl-2-butanol is an organic compound characterized by the presence of an amino group, a fluorine atom, and a hydroxyl group. Its molecular formula is C₅H₁₂FNO, and it has a molecular weight of approximately 121.15 g/mol. The compound exists in two stereoisomeric forms, with the (R)- and (S)- configurations being of particular interest in various chemical and biological applications. The unique structure of 4-amino-3-fluoro-2-methyl-2-butanol makes it a valuable building block in synthetic chemistry, particularly for the development of fluorinated amino acids and other complex molecules .

  • Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound using agents such as chromium trioxide or potassium permanganate.
  • Reduction: The compound can be reduced to remove the fluorine atom or modify the amino group using reducing agents like lithium aluminum hydride.
  • Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions, allowing for the synthesis of diverse derivatives.

These reactions highlight the compound's versatility in organic synthesis.

Research into the biological activity of 4-amino-3-fluoro-2-methyl-2-butanol indicates potential effects on various biological systems. It has been studied for its ability to inhibit specific enzymes and bind to receptors, which may lead to therapeutic applications, including antiviral and anticancer properties. The presence of the fluorine atom may enhance its biological activity due to increased binding affinity and stability compared to non-fluorinated analogs .

The synthesis of 4-amino-3-fluoro-2-methyl-2-butanol can be achieved through multiple methods:

  • Fluorination: A suitable precursor undergoes fluorination using agents like diethylaminosulfur trifluoride or Selectfluor.
  • Amination: Following fluorination, an amino group is introduced using ammonia or primary amines under controlled conditions.
  • Industrial Methods: Large-scale production may involve optimized continuous flow reactors and advanced purification techniques to ensure high yield and purity .

These methods are crucial for producing high-quality samples for research and industrial applications.

4-Amino-3-fluoro-2-methyl-2-butanol has several applications across various fields:

  • Synthetic Chemistry: Acts as a building block for synthesizing more complex molecules, particularly fluorinated compounds.
  • Pharmaceutical Development: Investigated for potential therapeutic effects in drug design, particularly in developing antiviral and anticancer agents.
  • Material Science: Utilized in creating new materials with enhanced properties due to its unique chemical structure .

Studies on the interactions of 4-amino-3-fluoro-2-methyl-2-butanol with biological targets have revealed its potential as a modulator in enzyme activity and receptor binding. The mechanism involves hydrogen bonding between the amino group and active sites on enzymes or receptors, while the fluorine atom contributes to increased binding affinity through electronic effects. These interactions are critical for understanding its biological functions and therapeutic potential .

Several compounds share structural similarities with 4-amino-3-fluoro-2-methyl-2-butanol:

Compound NameKey Features
4-Amino-3-chloro-2-methyl-2-butanolContains chlorine instead of fluorine
4-Amino-3-bromo-2-methyl-2-butanolContains bromine instead of fluorine
4-Amino-3-iodo-2-methyl-2-butanolContains iodine instead of fluorine

Uniqueness

The presence of the fluorine atom in 4-amino-3-fluoro-2-methyl-2-butanol imparts distinct electronic properties that enhance its stability and reactivity compared to its halogenated counterparts. This uniqueness makes it particularly valuable in both synthetic applications and potential therapeutic uses, setting it apart from similar compounds that contain other halogens .

XLogP3

-0.4

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

2

Exact Mass

121.090292168 g/mol

Monoisotopic Mass

121.090292168 g/mol

Heavy Atom Count

8

Dates

Modify: 2024-08-15

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